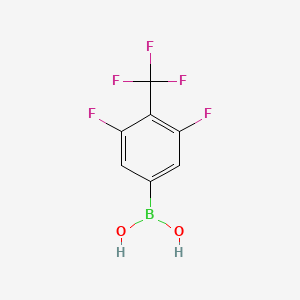
3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid
Übersicht
Beschreibung
3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid, also known as DFTPBA, is a boronic acid derivative that is used in various applications in organic chemistry. It is a versatile reagent that can be used in a variety of different syntheses, such as Suzuki-Miyaura Cross-Coupling, Stille Cross-Coupling, and Sonogashira Cross-Coupling. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, DFTPBA has been used in a variety of scientific research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a palladium catalyst to couple boronic acids with organic halides .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
-
Synthesis of Biologically Active Molecules
- Field : Medicinal Chemistry
- Application : This compound is involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation, Nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition, and PA-824 analogs for use as antituberculosis drugs .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results : The results include the production of potential therapeutic agents for various diseases .
-
Synthesis of Fluorinated Biaryl Derivatives
- Field : Organic Chemistry
- Application : This compound can be used as a reactant to prepare fluorinated biaryl derivatives .
- Method : The synthesis involves a Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- Results : The outcome of this reaction is the formation of fluorinated biaryl derivatives .
-
Synthesis of Flurodiarylmethanols
-
Synthesis of Lactate Dehydrogenase Inhibitors
- Field : Medicinal Chemistry
- Application : This compound is involved in the synthesis of lactate dehydrogenase inhibitors for use against cancer cell proliferation .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results : The results include the production of potential therapeutic agents for various diseases .
-
Synthesis of Nitro-phenoxybenzoic Acid Derivatives
- Field : Medicinal Chemistry
- Application : This compound is involved in the synthesis of nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results : The results include the production of potential therapeutic agents for various diseases .
Eigenschaften
IUPAC Name |
[3,5-difluoro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRAVQWKXFRDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
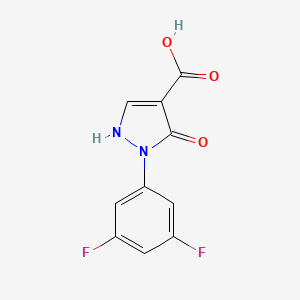
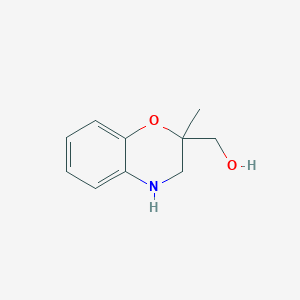
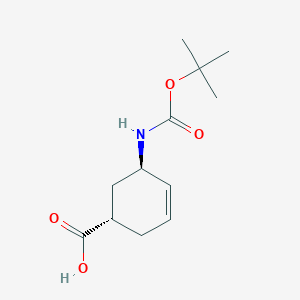
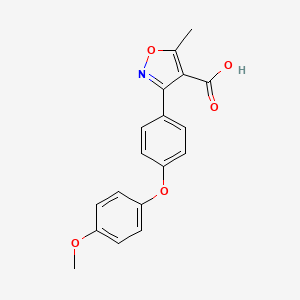
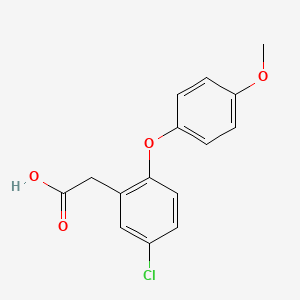
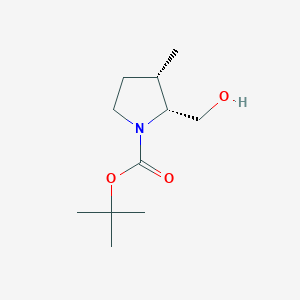
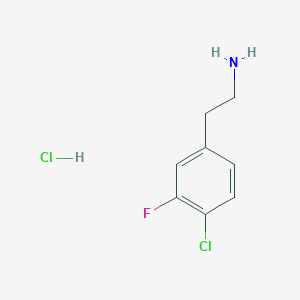
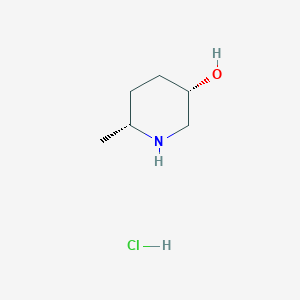
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)
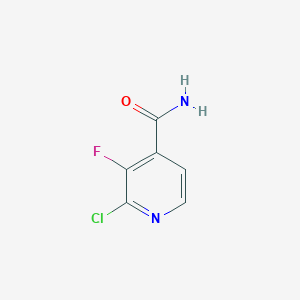
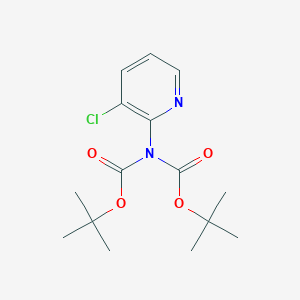
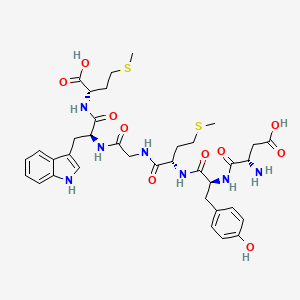
![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)